6beta-Hydroxydexamethasone

Glucocorticoid Receptor Metabolite Pharmacology Binding Affinity

Procure 6beta-Hydroxydexamethasone as the irreplaceable active metabolite reference standard for dissecting dexamethasone's multi-component pharmacology. Unlike the parent drug, it exhibits distinct GR binding (IC50 12.6 nM, EC50 19.9 nM) and a unique chromatographic signature essential for valid LC-MS/MS method development. It is the mandatory analyte for the urinary 6β-hydroxydexamethasone/dexamethasone ratio—the specific, non-invasive CYP3A4 biomarker—and the only analytical tool to quantify DDI impacts, such as the 50% reduction in metabolite formation by asparaginase. Substitution with the 6α-epimer or dexamethasone invalidates assay specificity and pharmacokinetic modeling. Ensure your CYP3A4 phenotyping and DDI studies have definitive quantitative integrity.

Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
CAS No. 55879-47-5
Cat. No. B193514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxydexamethasone
CAS55879-47-5
Synonyms(6β,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Molecular FormulaC22H29FO6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
InChIInChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1
InChIKeyRVBSTEHLLHXILB-QODHSQIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxydexamethasone (CAS 55879-47-5): Active Metabolite Reference Standard for CYP3A4 and Glucocorticoid Research


6beta-Hydroxydexamethasone (CAS 55879-47-5) is a major, pharmacologically active metabolite of the synthetic glucocorticoid dexamethasone, generated primarily via CYP3A4-mediated 6β-hydroxylation [1]. Unlike many drug metabolites that are rapidly inactivated and excreted, this compound retains significant glucocorticoid receptor (GR) binding affinity and transcriptional activity [2]. Its formation is extensively used as a biomarker for hepatic CYP3A4 enzyme activity in both in vitro and in vivo studies [3], making it a critical analytical reference standard and research tool.

6beta-Hydroxydexamethasone is Not Interchangeable with Dexamethasone or Other Metabolites in Quantitative Assays


The assumption that 6beta-hydroxydexamethasone can be substituted with the parent drug dexamethasone or its 6α-epimer for analytical or pharmacological studies is invalid due to three critical, quantifiable differentiators: 1) Distinct GR binding and activation profiles [1]; 2) A unique chromatographic and detection signature essential for accurate LC-MS/MS method development and validation [2]; and 3) Its specific role as the major urinary metabolite, which forms the basis for using the urinary 6β-hydroxydexamethasone/dexamethasone ratio as a non-invasive biomarker for CYP3A4 activity—a function no other dexamethasone metabolite can fulfill [3]. The evidence below provides the quantitative basis for these non-substitutable properties.

Quantitative Evidence Differentiating 6beta-Hydroxydexamethasone (55879-47-5) from Analogs and Alternatives


6beta-Hydroxydexamethasone Retains Potent Glucocorticoid Receptor Agonism, Confirming Its Status as an Active Metabolite

In a fluorescence polarization assay measuring displacement of fluorescently labeled dexamethasone from the human glucocorticoid receptor, 6beta-hydroxydexamethasone exhibits an IC50 of 12.6 nM. In a functional cellular assay using an MMTV luciferase reporter in A549 cells, its agonist activity (EC50) is 19.9 nM [1]. This data directly contradicts the class-level assumption that hydroxylated metabolites are invariably inactive [2] and establishes a quantifiable basis for its potential contribution to the overall pharmacodynamic effect of dexamethasone therapy.

Glucocorticoid Receptor Metabolite Pharmacology Binding Affinity

Formation of 6beta-Hydroxydexamethasone via CYP3A4 is a Validated Biomarker, Enabling Its Use as a Non-Invasive In Vivo Probe

The urinary ratio of 6beta-hydroxydexamethasone to dexamethasone serves as a specific marker for CYP3A4 activity in humans [1]. A validated HPLC-UV method was developed for the simultaneous quantification of both compounds in urine, achieving a lower limit of quantitation (LLOQ) of 25 ng/mL for 6beta-hydroxydexamethasone, with precision below 16% and accuracy ranging from 99% to 109% at this level [2]. This analytical performance enables robust, non-invasive phenotyping.

CYP3A4 Phenotyping Drug-Drug Interaction Pharmacokinetic Probe

6beta-Hydroxydexamethasone is the Major Hydroxylated Metabolite, Not the 6alpha-Epimer, in Human Liver Microsomes

In vitro metabolism studies using human liver microsomes show that the formation of 6beta-hydroxydexamethasone (Km = 23.2 ± 3.8 µM) is slightly favored over the 6alpha-epimer (Km = 25.6 ± 1.6 µM) [1]. Furthermore, 6beta-hydroxydexamethasone is consistently identified as the major hydroxylated metabolite in human studies, while the 6alpha-isomer is the minor product . This stereoselectivity is a critical parameter for accurate modeling of dexamethasone clearance and understanding the source of inter-individual variability in drug response.

Drug Metabolism Stereoselective Metabolism CYP3A4

Co-Administration of Asparaginase Reduces Dexamethasone Clearance and Metabolism to 6beta-Hydroxydexamethasone by 50% in Pediatric ALL Patients

A 2024 population pharmacokinetic study in pediatric acute lymphoblastic leukemia (ALL) patients demonstrated that co-administration of asparaginase resulted in a 50% reduction in both the total clearance of dexamethasone and the extent to which it was metabolized to 6beta-hydroxydexamethasone [1]. This significant drug-drug interaction (DDI) is mediated by asparaginase's inhibition of the CYP3A4 pathway [2]. Quantifying the metabolite is therefore essential to understand the altered pharmacokinetics and potential for enhanced toxicity in this specific clinical context.

Pediatric ALL Drug-Drug Interaction Pharmacokinetics

Primary Procurement Scenarios for 6beta-Hydroxydexamethasone (CAS 55879-47-5) Based on Its Differentiated Evidence Profile


In Vitro Glucocorticoid Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Procurement of high-purity 6beta-hydroxydexamethasone is essential for in vitro assays designed to dissect the pharmacodynamic contribution of metabolites to dexamethasone's overall activity. As a reference compound with a validated IC50 of 12.6 nM and EC50 of 19.9 nM at the glucocorticoid receptor [1], it serves as a positive control for active metabolite pharmacology and a comparator in SAR campaigns exploring novel glucocorticoid ligands. Using the parent drug alone would provide an incomplete picture of the drug's multi-component pharmacology.

Development and Validation of Bioanalytical Methods for CYP3A4 Phenotyping

This compound is the definitive analytical standard for developing and validating LC-MS/MS or HPLC-UV methods aimed at quantifying the urinary 6beta-hydroxydexamethasone/dexamethasone ratio, a specific and non-invasive biomarker of hepatic CYP3A4 activity [2]. Its procurement is mandatory for establishing calibration curves, assessing matrix effects, and ensuring method accuracy (target accuracy 99-109% at LLOQ of 25 ng/mL) and precision (<16% CV) as defined in validated protocols [3]. Substitution with the 6alpha-epimer or an unrelated corticosteroid would compromise the method's specificity and quantitative integrity.

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDIs) in Clinical and Preclinical Models

For research focused on CYP3A4-mediated DDIs, such as the clinically significant interaction between dexamethasone and asparaginase (which reduces metabolite formation by 50% [4]), 6beta-hydroxydexamethasone is an irreplaceable analytical tool. It is required to quantitatively monitor the impact of co-administered drugs on the primary metabolic pathway of dexamethasone, enabling accurate assessment of altered drug exposure and potential toxicity risks in patient populations, particularly in oncology settings.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Dexamethasone in Special Populations

In population PK studies, particularly in pediatrics where metabolic pathways can vary significantly with age and co-medications, accurate quantification of the major active metabolite is critical for building robust models. As demonstrated in pediatric ALL patients [4], the metabolite's formation is a key covariate influenced by DDI. Researchers require this reference standard to generate the precise plasma concentration-time data needed to refine PK/PD models that can inform personalized dosing strategies and minimize adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Hydroxydexamethasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.